molecular formula C9H16ClN3OS B1384391 2-((2-Aminoethyl)thio)-6-propylpyrimidin-4(1H)-one hydrochloride CAS No. 1177353-83-1

2-((2-Aminoethyl)thio)-6-propylpyrimidin-4(1H)-one hydrochloride

Cat. No. B1384391
M. Wt: 249.76 g/mol
InChI Key: NWHJEDTUDNTWOZ-UHFFFAOYSA-N
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Description

The compound “2-((2-Aminoethyl)thio)-6-propylpyrimidin-4(1H)-one hydrochloride” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and material sciences .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present in the molecule. The amino and thio groups could potentially undergo various chemical reactions. For example, amino groups can participate in condensation reactions, and thio groups can be involved in oxidation and reduction reactions .

Scientific Research Applications

Chemical Synthesis and Green Chemistry

The compound 2-((2-Aminoethyl)thio)-6-propylpyrimidin-4(1H)-one hydrochloride is related to multifunctional pyrimidines that have been synthesized using green chemistry techniques. These methods, such as microwave irradiation and grindstone technology, offer a more environmentally friendly approach compared to conventional procedures, requiring milder conditions, shorter reaction times, and yielding higher product yields. Such advancements in chemical synthesis are significant for the development and manufacturing of various pyrimidine derivatives, including those related to 2-((2-Aminoethyl)thio)-6-propylpyrimidin-4(1H)-one hydrochloride (Gupta et al., 2014).

Antimicrobial Activity

Pyrimidine derivatives, structurally similar to 2-((2-Aminoethyl)thio)-6-propylpyrimidin-4(1H)-one hydrochloride, have been synthesized and evaluated for their antimicrobial activity. These compounds were tested against various pathogenic bacteria and fungi, showing mild to moderate activity. Such findings indicate the potential of pyrimidine derivatives in antimicrobial research and their possible applications in developing new therapeutic agents (Attia et al., 2014).

Synthetic Chemistry and Material Development

The compound is also related to novel synthetic pathways for creating pyrimidine derivatives. These pathways involve multi-step reactions, highlighting the compound's relevance in synthetic chemistry and material development. The creation of such derivatives is crucial for various applications, including the development of new materials with specific chemical and physical properties (Reynolds et al., 1991).

Advanced Research and Applications

Research on pyrimidine derivatives encompasses a wide range of applications, including anticancer activities and potential use in corrosion inhibition. For example, new complexes of 6-amino-4-hydroxy-2-thiopyrimidine have been synthesized and evaluated for their anticancer activity, showing promising results against specific cancer cell lines. Additionally, derivatives of 2-((1H-indol-2-yl)thio)-6-amino-4-phenylpyridine-3,5-dicarbonitrile have been studied for their corrosion inhibition potential, indicating the compound's applicability in material science and engineering (Elsayed et al., 2012), (Verma et al., 2019).

Future Directions

The future research directions would likely involve further exploration of the compound’s properties and potential applications, particularly in the field of medicinal chemistry given the known biological activity of many pyrimidine derivatives .

properties

IUPAC Name

2-(2-aminoethylsulfanyl)-4-propyl-1H-pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS.ClH/c1-2-3-7-6-8(13)12-9(11-7)14-5-4-10;/h6H,2-5,10H2,1H3,(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHJEDTUDNTWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Aminoethyl)thio)-6-propylpyrimidin-4(1H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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